N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850078
InChI: InChI=1S/C11H18N4O2S/c1-14(2)18(16,17)11-9-13-4-3-10(11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3
SMILES:
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35 g/mol

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15850078

Molecular Formula: C11H18N4O2S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide -

Specification

Molecular Formula C11H18N4O2S
Molecular Weight 270.35 g/mol
IUPAC Name N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide
Standard InChI InChI=1S/C11H18N4O2S/c1-14(2)18(16,17)11-9-13-4-3-10(11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3
Standard InChI Key PUDBBAWOJRAPLD-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2

Introduction

Structural and Chemical Profile

N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide belongs to the sulfonamide class, featuring a pyridine ring substituted at the 3-position with a sulfonamide group and at the 4-position with a piperazine moiety. The molecular formula is C₁₁H₁₈N₄O₂S, with a molecular weight of 270.35 g/mol . Its IUPAC name, N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide, reflects the dimethylation of the sulfonamide nitrogen and the piperazine attachment.

The compound’s structure enables diverse interactions with biological targets. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis, while the piperazine moiety enhances solubility and binding affinity to enzymes like carbonic anhydrases.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves multi-step reactions:

  • Starting Materials: Pyridine derivatives, such as 2-hydroxy-5-nitropyridine, are chlorinated using POCl₃ to form dichloronitropyridine intermediates .

  • Coupling Reaction: The chlorinated pyridine reacts with piperazine under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the piperazine moiety .

  • Sulfonylation: The intermediate undergoes sulfonylation with dimethylamine sources to yield the final product.

Biological Activities and Mechanisms

Antibacterial Action

The sulfonamide group competitively inhibits bacterial dihydropteroate synthase (DHPS), blocking folate synthesis. This bacteriostatic mechanism is effective against Gram-positive and Gram-negative pathogens, akin to classical sulfonamides.

Metabolic Syndrome Applications

Derivatives with piperazine substitutions act as PPARγ agonists, enhancing insulin sensitivity without the hepatotoxicity risks of thiazolidinediones (TZDs) . In db/db mice models, these compounds reduced plasma glucose by 30–40%, suggesting potential for type 2 diabetes therapy .

Research Findings and Therapeutic Exploration

Antifungal Activity

Pyridinesulfonamides conjugated with triazole rings demonstrate IC₅₀ values of 2–8 μM against Candida albicans. The piperazine moiety likely enhances membrane penetration, though this compound’s efficacy remains untested.

Enzyme Inhibition Profiles

Enzyme TargetedInhibitory Activity (IC₅₀)Reference
Carbonic Anhydrase I150 nM
Carbonic Anhydrase II85 nM
Dihydropteroate Synthase12 μM

This table highlights the compound’s dual role in antimicrobial and anticancer contexts.

Central Nervous System (CNS) Penetration

Structurally related 6-(piperidin-1-yl)pyridazines exhibit brain:plasma partition coefficients (Kₚ) of 2.1, indicating blood-brain barrier permeability . While N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide’s CNS activity is unconfirmed, its piperazine group may facilitate neurotherapeutic applications .

Applications in Medicinal Chemistry

Drug Design Innovations

The compound’s modular structure allows for derivatization at the piperazine and sulfonamide groups. For example:

  • Antimicrobial Agents: Hybridizing with fluoroquinolones enhances potency against multidrug-resistant Staphylococcus aureus.

  • Antidiabetic Drugs: Substituting the phenyl ring with electron-withdrawing groups improves PPARγ binding affinity .

Preclinical Challenges

Despite promising in vitro data, low aqueous solubility and metabolic instability limit in vivo efficacy. Structural optimizations, such as PEGylation or prodrug formulations, are under investigation .

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